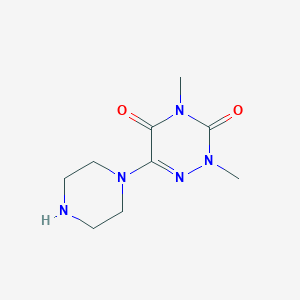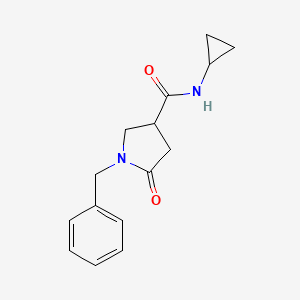![molecular formula C7H8N2O2 B8672109 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one](/img/structure/B8672109.png)
2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one is a heterocyclic compound that features a fused pyrano and pyridazinone ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyran-2-one derivatives in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrano or pyridazinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular interactions depend on the specific structure and functional groups present on the compound .
Comparación Con Compuestos Similares
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
- 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Comparison: Compared to these similar compounds, 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one is unique due to its fused pyrano and pyridazinone ring system, which imparts distinct chemical and biological properties. The presence of the pyridazinone ring can enhance its biological activity and specificity towards certain molecular targets .
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2,3,4,6-tetrahydropyrano[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C7H8N2O2/c10-7-5-2-1-3-11-6(5)4-8-9-7/h4H,1-3H2,(H,9,10) |
Clave InChI |
HCRFCUQMFZXVQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=NNC2=O)OC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
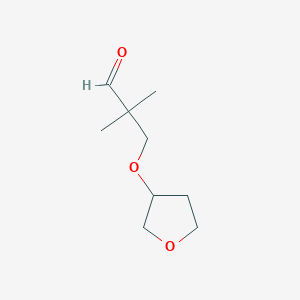

![1-[(2-Aminoethyl)amino]-3-phenoxypropan-2-OL](/img/structure/B8672045.png)
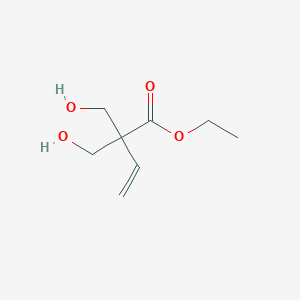
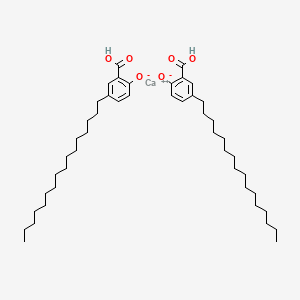
![2-[(Ethoxycarbonyl)amino]aniline](/img/structure/B8672061.png)

![8-Azabicyclo[4.3.0]non-2-ene](/img/structure/B8672078.png)
